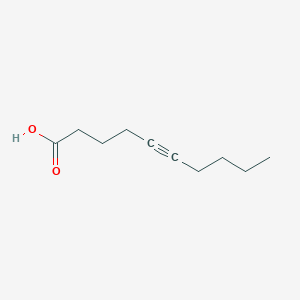
Benzene, 4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)- is an organic compound that features a benzene ring substituted with a chloromethyl group at the 4-position, an ethyl group at the 1-position, and a trifluoromethyl group at the 2-position. This compound is of interest due to its unique combination of substituents, which impart distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene derivatives. The chloromethyl group can be introduced via the Blanc chloromethylation reaction, which involves the reaction of benzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst . The ethyl group can be introduced through a Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as the catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reactions are carried out under controlled temperatures and pressures to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Benzene, 4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is particularly reactive towards nucleophiles, leading to substitution reactions that can form a variety of products.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Electrophilic Aromatic Substitution: Reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Products include benzyl alcohols, benzyl amines, and benzyl cyanides.
Electrophilic Aromatic Substitution: Products include nitrobenzene derivatives, sulfonated benzene derivatives, and halogenated benzene derivatives.
Oxidation and Reduction: Products include carboxylic acids, alcohols, and alkanes.
科学研究应用
Benzene, 4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用机制
The mechanism of action of Benzene, 4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways:
Nucleophilic Substitution: The chloromethyl group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions.
Electrophilic Aromatic Substitution: The benzene ring undergoes electrophilic attack, leading to the formation of substituted benzene derivatives.
Oxidation and Reduction: The ethyl and trifluoromethyl groups can undergo oxidation and reduction, altering the compound’s chemical properties and reactivity.
相似化合物的比较
Similar Compounds
Trifluorotoluene: Similar in having a trifluoromethyl group but lacks the chloromethyl and ethyl groups.
Benzyl Chloride: Contains a chloromethyl group but lacks the trifluoromethyl and ethyl groups.
Chlorobenzene: Contains a chlorine atom but lacks the trifluoromethyl, chloromethyl, and ethyl groups.
Uniqueness
Benzene, 4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)- is unique due to the combination of its substituents, which impart distinct chemical reactivity and physical properties.
属性
分子式 |
C10H10ClF3 |
|---|---|
分子量 |
222.63 g/mol |
IUPAC 名称 |
4-(chloromethyl)-1-ethyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10ClF3/c1-2-8-4-3-7(6-11)5-9(8)10(12,13)14/h3-5H,2,6H2,1H3 |
InChI 键 |
CBNYKGHMLQNGKM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)CCl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


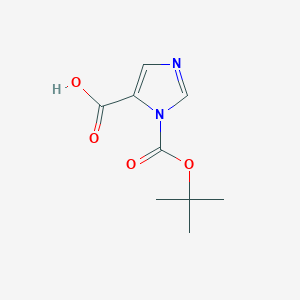
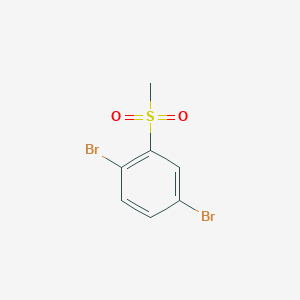
![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride](/img/structure/B13970721.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13970722.png)

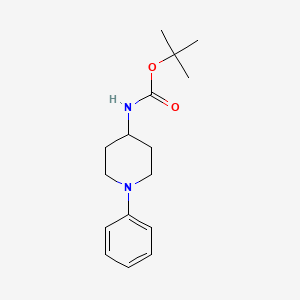
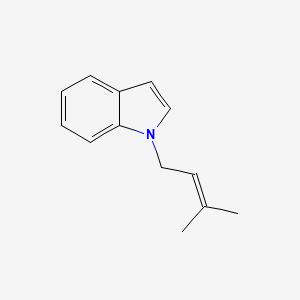
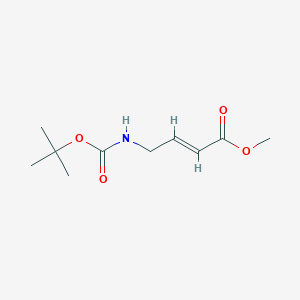
![3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B13970744.png)
![(5-Phenylpyrazolo[1,5-A]pyrimidin-3-YL)boronic acid pinacol ester](/img/structure/B13970750.png)
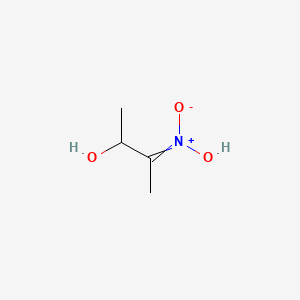
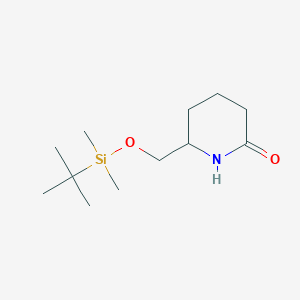
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970776.png)
